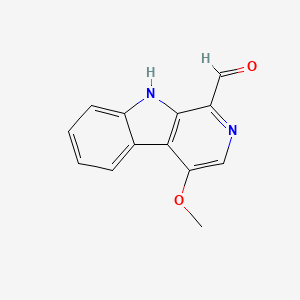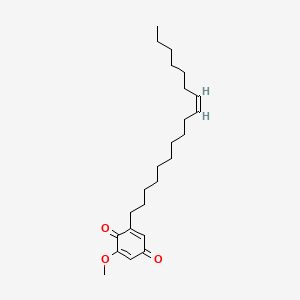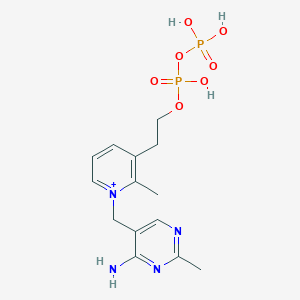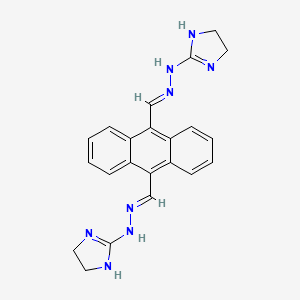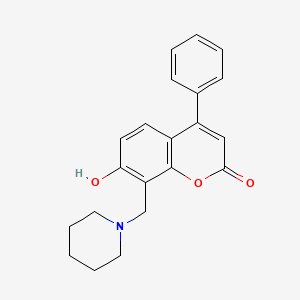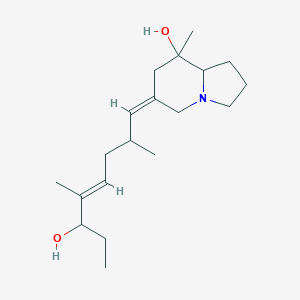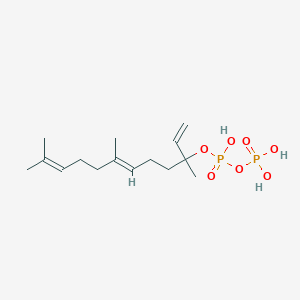
Nerolidyl diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nerolidyl diphosphate is a polyprenyl diphosphate. It derives from a nerolidol.
Aplicaciones Científicas De Investigación
Enzymatic Reactions and Terpene Biosynthesis
Nerolidyl diphosphate plays a crucial role in various enzymatic reactions, especially in the biosynthesis of terpenes. Research has shown that it acts as a substrate or intermediate in multiple enzymatic processes. For instance, it's involved in the conversion of farnesyl diphosphate to sesquiterpene phytoalexins in cotton plants, catalyzed by delta-cadinene synthase (Benedict et al., 2001). Another study demonstrated its role in the predicted pathway for presilphiperfolanol formation, indicating its involvement in intricate biochemical pathways (Wang & Tantillo, 2008).
Sesquiterpene Synthesis and Plant Defense
This compound is implicated in the synthesis of various sesquiterpenes. For example, it participates in the biosynthesis of botrydial in Botrytis cinerea, a compound important for fungal virulence (Wang et al., 2009). Additionally, studies on hedycaryol synthase in complex with nerolidol highlight its role in terpene cyclase mechanisms (Baer et al., 2014).
Microbial and Plant-Based Production
Research also focuses on the microbial and plant-based production of compounds related to this compound. For instance, a study explored the biosynthesis of nerol from glucose in Escherichia coli, leveraging enzymes that interact with this compound (Zong et al., 2019). Another research delved into the mechanism of 1,4-conjugate elimination reactions catalyzed by terpene synthases, which are essential for understanding the chemical processes involving this compound (Faraldos et al., 2012).
Mechanistic Insights and Cyclization Processes
Detailed insights into the mechanism of various cyclization processes involving this compound are crucial in understanding its role in natural product synthesis. For example, a study on stereochemical investigations in Cryptosporangium arvum provided valuable information on the cyclization mechanism of sesquiterpene, highlighting this compound's involvement (Rinkel & Dickschat, 2019).
Applications in Disease Treatment and Plant Protection
This compound has been explored for potential applications in disease treatment and plant protection. Research on the antileishmanial activity of the terpene nerolidol indicates its potential in developing new treatments for leishmaniasis, with this compound being a key component in the process (Arruda et al., 2005).
Propiedades
Número CAS |
40716-67-4 |
|---|---|
Fórmula molecular |
C15H28O7P2 |
Peso molecular |
382.33 g/mol |
Nombre IUPAC |
phosphono [(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-6-15(5,21-24(19,20)22-23(16,17)18)12-8-11-14(4)10-7-9-13(2)3/h6,9,11H,1,7-8,10,12H2,2-5H3,(H,19,20)(H2,16,17,18)/b14-11+ |
Clave InChI |
SDXCRASCLFBFND-SDNWHVSQSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)/C)C |
SMILES |
CC(=CCCC(=CCCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




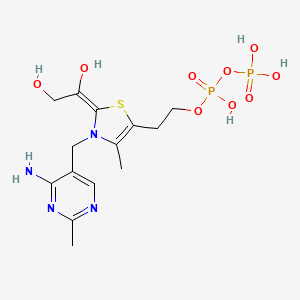
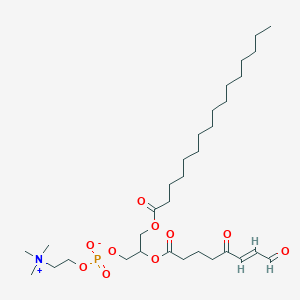
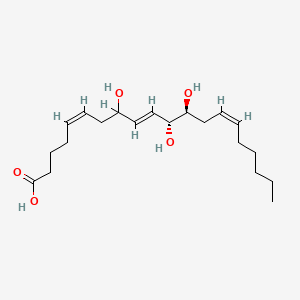
![2-[3-(Diethylamino)propylamino]-4-(methoxymethyl)-6-methyl-3-pyridinecarbonitrile](/img/structure/B1238792.png)

